![molecular formula C18H14Br2N2O4S B1372230 Bis(6-Bromoquinoline)sulfate CAS No. 1072944-78-5](/img/structure/B1372230.png)
Bis(6-Bromoquinoline)sulfate
Overview
Description
“Bis(6-Bromoquinoline)sulfate” is a chemical compound with the molecular formula C18H14Br2N2O4S . It has an average mass of 514.188 Da and a monoisotopic mass of 511.904083 Da .
Synthesis Analysis
The synthesis of bromoquinolines, which are precursors to “Bis(6-Bromoquinoline)sulfate”, involves reactions of 1,2,3,4-tetrahydroquinoline (1,2,3,4-THQ, 3) in CHCl3 with 1, 1.5, 2, 5 mole Br2 . The reactions of 1,2,3,4-THQ (3) with 1 mole Br2 gave 6-bromo-1,2,3,4-THQ (43) and 6,8-dibromo-1,2,3,4-THQ (44) in different ratios (51:37 respectively), 6,8-dibromo-1,2,3,4-THQ (44) (yield: 92%) was obtained with 2 moles Br2 as a pure product .Molecular Structure Analysis
The molecular structure of “Bis(6-Bromoquinoline)sulfate” is represented by the formula C18H14Br2N2O4S .Chemical Reactions Analysis
The bromination reaction of 1,2,3,4-tetrahydroquinoline (7) was investigated by NBS and molecular bromine . One-pot synthesis is described for synthetically valuable 4,6,8-tribromoquinoline (3) and .Physical And Chemical Properties Analysis
“Bis(6-Bromoquinoline)sulfate” has a molecular formula of C18H14Br2N2O4S, an average mass of 514.188 Da, and a monoisotopic mass of 511.904083 Da .Scientific Research Applications
Comprehensive Analysis of Bis(6-Bromoquinoline)sulfate Applications
Bis(6-Bromoquinoline)sulfate is a chemical compound with the molecular formula
2C9H6BrN⋅H2SO42C_9H_6BrN \cdot H_2SO_42C9H6BrN⋅H2SO4
and a molecular weight of 514.2 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound with a wide range of applications in various scientific fields. Below is a detailed analysis of its unique applications across different research areas.Proteomics Research: In the field of proteomics, Bis(6-Bromoquinoline)sulfate serves as a biochemical tool for the study of protein structures and functions. Its ability to interact with proteins can help in identifying protein modifications and understanding protein-protein interactions, which are crucial for deciphering complex biological processes .
Medicinal Chemistry: Quinoline derivatives, including Bis(6-Bromoquinoline)sulfate, are known for their broad spectrum of bioactivity. They are used as core templates in drug design due to their therapeutic potential. The compound’s structural motif is valuable in developing new drugs with efficacy against various diseases .
Green Chemistry: The synthesis of Bis(6-Bromoquinoline)sulfate aligns with the principles of green chemistry. It involves cleaner and more sustainable chemical processes, minimizing the use of hazardous substances and reducing environmental impact. This approach is increasingly important in modern synthetic chemistry .
Agrochemicals: Quinoline compounds have found applications in the agrochemical industry. Bis(6-Bromoquinoline)sulfate can be used in the development of pesticides and herbicides, contributing to the protection of crops and ensuring food security .
Industrial Chemistry: In industrial chemistry, Bis(6-Bromoquinoline)sulfate is utilized in the synthesis of dyes, food colorants, and pH indicators. Its versatility makes it a valuable component in the manufacturing of various organic compounds .
Bio-Organic and Bio-Organometallic Processes: This compound plays a role in bio-organic and bio-organometallic studies. Researchers use it to explore the interactions between organic molecules and metals, which is fundamental in understanding enzymatic reactions and designing metal-based drugs .
Photocatalytic Synthesis: Bis(6-Bromoquinoline)sulfate can be involved in photocatalytic reactions under UV radiation. This application is significant in the field of sustainable energy, where it can be used to harness solar power for chemical transformations .
Synthetic Organic Chemistry: As a building block in synthetic organic chemistry, Bis(6-Bromoquinoline)sulfate is used to construct complex molecular architectures. Its reactivity and functional groups enable the creation of diverse organic molecules with potential applications in various domains .
Safety and Hazards
“Bis(6-Bromoquinoline)sulfate” is classified as having acute toxicity, oral (Category 4), H302, skin irritation (Category 2), H315, serious eye damage (Category 1), H318, and specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 .
Relevant Papers The relevant papers for “Bis(6-Bromoquinoline)sulfate” include a review on synthetic investigation for quinoline and a thesis on selective synthesis of bromoquinolines .
properties
IUPAC Name |
6-bromoquinoline;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H6BrN.H2O4S/c2*10-8-3-4-9-7(6-8)2-1-5-11-9;1-5(2,3)4/h2*1-6H;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKDZNQCLIGYAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)N=C1.C1=CC2=C(C=CC(=C2)Br)N=C1.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674640 | |
Record name | Sulfuric acid--6-bromoquinoline (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(6-Bromoquinoline)sulfate | |
CAS RN |
1072944-78-5 | |
Record name | Sulfuric acid--6-bromoquinoline (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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